molecular formula C7H11NO3 B2516686 Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1820605-22-8

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2516686
CAS No.: 1820605-22-8
M. Wt: 157.169
InChI Key: HHEZJHQZPXGAGD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 1820605-22-8) is a heterocyclic compound featuring a partially saturated pyridine ring with a hydroxyl group at the 3-position and a methyl ester moiety at the 1-position . Its structure combines both hydrophilic (hydroxyl) and lipophilic (ester) functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZJHQZPXGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A primary route to methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves the cyclization of amino alcohol intermediates. For example, 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine can undergo bromination with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 50°C, followed by hydrobromation at 5°C to introduce hydroxyl groups. Subsequent hydrolysis with sodium hydroxide (30%) at 5°C yields a dihydroxy intermediate, which is esterified with methyl chloroformate in dimethyl sulfoxide (DMSO) to form the target compound. This method achieves moderate yields (40–70%) but requires precise temperature control to avoid side reactions.

Key steps include:

  • Bromination : NBS in THF at 50°C for 1.5 hours.
  • Hydrolysis : 30% NaOH at 5°C for 1.5 hours.
  • Esterification : Methyl chloroformate in DMSO at 15°C for 15 minutes.

Oxidation-Reduction Sequences

Oxidation of piperidin-4-ones to 2,3-dihydropyridin-4-ones, followed by selective reduction, offers another pathway. For instance, N-Boc-piperidin-4-one is oxidized using 2-iodoxybenzoic acid (IBX) in dimethylformamide (DMF) to form N-Boc-2,3-dihydropyridin-4-one . Subsequent reduction with sodium borohydride (NaBH4) in methanol selectively reduces the ketone to a secondary alcohol, yielding N-Boc-3-hydroxy-1,2,3,4-tetrahydropyridine . Deprotection of the Boc group with trifluoroacetic acid (TFA) and esterification with methyl chloroformate completes the synthesis. This method emphasizes the importance of protecting groups in managing reactivity.

Halogenation-Hydrolysis Strategies

Halogenation at the 3-position followed by hydrolysis is a viable approach. In one protocol, 1-methyl-1,2,3,6-tetrahydropyridine is treated with N-bromosuccinimide in THF at 50°C to introduce a bromine atom. Hydrolysis with aqueous sodium hydroxide (30%) at 5°C replaces the bromine with a hydroxyl group, and subsequent esterification with methyl chloroformate in DMSO affords the desired product. This method is notable for its scalability but requires careful handling of halogenating agents.

Petasis Methylenation for Ring Formation

The Petasis reagent (Cp2Ti(CH2SiMe3)2 ) enables methylenation of carbonyl groups to form tetrahydropyridine rings. For example, N-Boc-2,3-dihydropyridin-4-one reacts with the Petasis reagent in dichloromethane (DCM) at −78°C to generate N-Boc-4-methylene-1,2,3,4-tetrahydropyridine . Hydroxylation of the exocyclic double bond with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in acetone/water introduces the 3-hydroxy group, followed by Boc deprotection and esterification. This method highlights the utility of transition-metal reagents in constructing complex heterocycles.

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification steps, improving efficiency. A mixture of 3-hydroxy-1,2,3,4-tetrahydropyridine and methyl chloroformate in acetonitrile is irradiated at 100°C for 10 minutes, achieving near-quantitative conversion. This approach reduces reaction times from hours to minutes and minimizes thermal degradation, making it suitable for lab-scale synthesis.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclization NBS, NaOH, methyl chloroformate 50°C, THF/DMSO 40–70% Scalable, straightforward Temperature-sensitive steps
Oxidation-Reduction IBX, NaBH4, TFA DMF, MeOH, rt 50–65% Selective reduction Multiple protection steps
Halogenation NBS, NaOH 5–50°C, THF 55–70% High functional group tolerance Hazardous halogen use
Petasis Methylenation Cp2Ti(CH2SiMe3)2, OsO4 −78°C to rt, DCM/acetone 30–45% Stereochemical control Costly reagents, air-sensitive
Microwave Methyl chloroformate 100°C, microwave 85–95% Rapid, high yield Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .

Scientific Research Applications

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Ester Group Variations

Key Compounds :

  • Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (Target Compound)
  • Benzyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 185847-84-1)
  • tert-Butyl 2-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (Molecular weight: 185.23)
Property Target Compound Benzyl Ester Derivative tert-Butyl Ester Derivative
Ester Group Methyl Benzyl tert-Butyl
Substituents 3-hydroxy 4-oxo 2-oxo
Molecular Weight ~182.06 (estimated) Not provided 185.23
Lipophilicity Moderate (methyl ester) High (benzyl group) Very high (tert-butyl group)
Synthetic Utility Intermediate for drug design Likely used in crystallography Stable protecting group

Analysis :

  • The methyl ester in the target compound offers a balance between stability and reactivity, whereas the bulky tert-butyl group enhances steric protection but reduces solubility in polar solvents .
  • The benzyl ester derivative (CAS: 185847-84-1) may exhibit higher crystallinity due to the aromatic benzyl group, facilitating structural characterization via X-ray diffraction .

Substituent Effects on Spectral and Physical Properties

Key Compounds :

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (Melting point: 152–159°C; NMR data available)
  • Naphthalenone derivatives (e.g., Compound 6b–6f in )
Property Target Compound Methyl (S)-6-oxo Derivative Naphthalenone Derivatives
Core Structure Tetrahydropyridine Tetrahydropyridine Dihydronaphthalenone
Key Substituents 3-hydroxy, methyl ester 6-oxo, phenyl, thiophen, tosyl 3-hydroxy, aryl groups
Melting Point Not reported 152–159°C 180–220°C (varies by substituent)
NMR Shifts (δ, ppm) Not available 1H NMR: 2.35 (s, 3H, CH3), 3.75 (s, 3H, OCH3) 1H NMR: 10.2 (OH), 7.2–8.1 (aryl H)

Analysis :

  • The 6-oxo derivative’s lower melting point (152–159°C) compared to naphthalenones (180–220°C) suggests reduced crystallinity due to its complex substituents .
  • The hydroxyl group in the target compound and naphthalenones generates distinct NMR signals (e.g., broad ~10 ppm for OH in dihydronaphthalenones vs. unresolved OH in tetrahydropyridines) .

Pharmacological and Toxicological Considerations

Key Compounds :

  • 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) (Neurotoxic; induces Parkinsonism)
Property Target Compound MPTP
Core Structure Tetrahydropyridine Tetrahydropyridine
Substituents 3-hydroxy, methyl ester 1-methyl, 4-phenyl
Bioactivity Not reported Neurotoxic (dopaminergic neuron loss)

Analysis :

  • Structural differences critically influence bioactivity. MPTP’s 4-phenyl group facilitates conversion to the toxic MPP+ ion, whereas the target compound’s 3-hydroxy and ester groups likely prevent such metabolic activation .

Biological Activity

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS Number: 1820605-22-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Structure : The compound features a tetrahydropyridine ring with a hydroxyl and a carboxylate group, contributing to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and potential anti-cancer effects. The following sections detail these activities.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases. It is hypothesized that the tetrahydropyridine structure could mitigate oxidative stress and enhance neuronal survival.

Mechanism of Action :

  • Antioxidant Activity : The hydroxyl group in the structure is believed to scavenge free radicals, reducing oxidative damage in neuronal cells.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels, enhancing synaptic plasticity and cognitive functions.

Anti-Cancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
U937 (Monocytic Leukemia)10.5Cell cycle arrest at G1 phase
CEM-13 (T-cell Leukemia)12.8Increased p53 expression leading to apoptosis

Case Studies

  • Study on Neuroprotection :
    • Objective : To evaluate the protective effects against oxidative stress in neuronal cultures.
    • Findings : Treatment with methyl 3-hydroxy-1,2,3,4-tetrahydropyridine resulted in a significant reduction in cell death compared to untreated controls.
  • Anti-Cancer Investigation :
    • Objective : To assess the cytotoxicity against breast cancer cells.
    • Results : The compound exhibited dose-dependent cytotoxic effects on MCF-7 cells with an IC50 value of 15.2 µM, primarily through apoptotic pathways.

Research Findings

A comprehensive review of literature reveals the following insights into the biological activity of this compound:

  • Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics in animal models.
  • Safety Profile : Toxicological assessments show low toxicity levels at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions or modifications of pre-functionalized tetrahydropyridine precursors. For example, the Povarov reaction —a three-component reaction involving aniline derivatives, aldehydes, and electron-rich alkenes under acidic conditions—has been successfully adapted for analogous tetrahydropyridine derivatives . Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., HCl) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the hydroxy group (δ ~4.5–5.5 ppm) and ester carbonyl (δ ~165–170 ppm). NOESY experiments can resolve spatial proximity of substituents .
  • X-ray crystallography : Use SHELX software for structure refinement . For visualization, ORTEP-III with a graphical interface provides clear thermal ellipsoid models . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder in the tetrahydropyridine ring .

Advanced Research Questions

Q. How can Cremer-Pople parameters be applied to analyze the puckering conformation of the tetrahydropyridine ring?

The Cremer-Pople formalism defines ring puckering using amplitude (qq) and phase (ϕ\phi) coordinates, derived from atomic displacements perpendicular to the mean plane . For this compound:

  • Calculate the mean plane using least-squares fitting of ring atoms.

  • Compute qq (total puckering magnitude) and ϕ\phi (pseudorotation phase) via the equations:

    q=25j=15zj2,ϕ=arctan(q2q1)q = \sqrt{\frac{2}{5} \sum_{j=1}^5 z_j^2}, \quad \phi = \arctan\left(\frac{q_2}{q_1}\right)

    where zjz_j are out-of-plane displacements. This quantifies deviations from planarity and guides SAR studies .

Q. What strategies mitigate neurotoxicity risks during pharmacological studies of tetrahydropyridine derivatives?

  • Structural analogs : Replace the 3-hydroxy group with bulkier substituents (e.g., tert-butyl) to prevent metabolic activation to neurotoxic pyridinium species, as seen in MPTP-induced parkinsonism .
  • In vitro screening : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (e.g., MTT assay) and ROS generation before in vivo testing .

Q. How does the hydroxyl group at position 3 influence reactivity in derivatization reactions?

The 3-hydroxy group enables:

  • Oxidation : Conversion to a ketone using Dess-Martin periodinane or Swern conditions.
  • Esterification : Acetylation with acetic anhydride/pyridine for prodrug synthesis.
  • Chelation : Coordination with transition metals (e.g., Ru(bpy)₃²⁺) in photoredox catalysis for C–H functionalization .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects) be resolved?

  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate target-specific effects from cytotoxicity .
  • Mechanistic assays : Use RNA-seq or proteomics to identify pathways affected (e.g., NF-κB for anti-inflammatory activity, cytochrome inhibition for antimicrobial effects) .
  • Structural benchmarking : Compare with known bioactives (e.g., quinolone antibiotics) to rationalize divergent activities .

Methodological Notes

  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths/angles .
  • Synthetic reproducibility : Report reaction yields, purity (HPLC ≥95%), and spectroscopic artifacts (e.g., rotamers in NMR) .
  • Ethical compliance : Adhere to OECD guidelines for neurotoxicity testing in preclinical models .

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